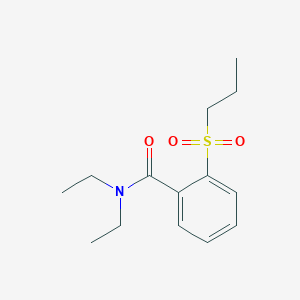
2,3,4-Trifluorobenzoic acid, morpholide
Übersicht
Beschreibung
2,3,4-Trifluorobenzoic acid, morpholide is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.1978 . This compound is characterized by the presence of three fluorine atoms attached to a benzoic acid core, along with a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3,4-Trifluorobenzoic acid, morpholide typically involves the reaction of 2,3,4-Trifluorobenzoic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
2,3,4-Trifluorobenzoic acid, morpholide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield 2,3,4-Trifluorobenzoic acid and morpholine
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trifluorobenzoic acid, morpholide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,3,4-Trifluorobenzoic acid, morpholide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to various biological targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trifluorobenzoic acid, morpholide can be compared with other fluorinated benzoic acids, such as:
- 2,3,4-Trifluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 2,4,6-Trifluorobenzoic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms. The presence of the morpholine ring in this compound adds to its uniqueness, providing distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
morpholin-4-yl-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-8-2-1-7(9(13)10(8)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXKOYUFQGWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)
![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)

![2-{2-[(2-chloro-6-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4446499.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4446508.png)


![2-(dimethylamino)-N-[3-(4-methoxyphenoxy)propyl]-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B4446530.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
![1-Cyclopropyl-5-[4-(2-phenylethyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B4446542.png)
![6-(4-Methylpiperidine-1-carbonyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446562.png)
